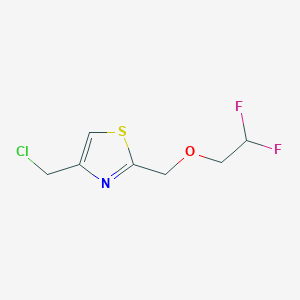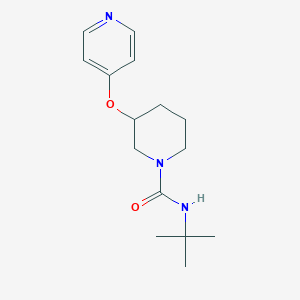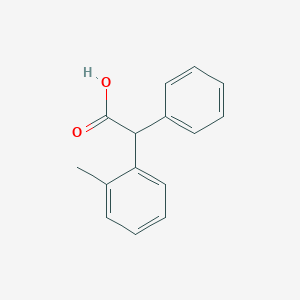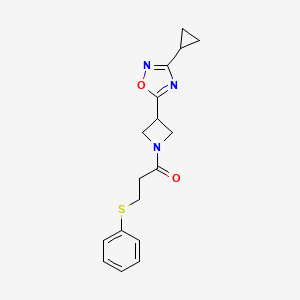![molecular formula C12H10N2O2S2 B2723474 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide CAS No. 864940-89-6](/img/structure/B2723474.png)
2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide is an organic compound that features a thiophene ring system Thiophene derivatives are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide typically involves the following steps:
Formation of the acrylamide intermediate: This can be achieved by reacting thiophene-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
Amidation reaction: The acrylamide intermediate is then reacted with thiophene-3-carboxylic acid chloride to form the final product.
The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Amines derived from the acrylamide group.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxamide: Lacks the acrylamide group, making it less versatile in certain applications.
Thiophene-3-carboxamide: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-(3-(Thiophen-2-yl)acrylamido)benzoic acid: Contains a benzoic acid moiety instead of a thiophene ring, leading to different chemical properties.
Uniqueness
2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide is unique due to the presence of both acrylamide and thiophene groups, which confer distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science.
Eigenschaften
IUPAC Name |
2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c13-11(16)9-5-7-18-12(9)14-10(15)4-3-8-2-1-6-17-8/h1-7H,(H2,13,16)(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXGRJBLJXPEFW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide](/img/structure/B2723394.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)
![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B2723397.png)
![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2723398.png)





![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723410.png)
![methyl dibenzo[b,d]furan-2-carboxylate](/img/structure/B2723411.png)
![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)
![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)

